Ethyl 2-bromo-5-hydroxybenzoate
Overview
Description
Ethyl 2-bromo-5-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 245.07 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 184 and a topological polar surface area of 46.5 Ų .
Scientific Research Applications
Environmental Presence and Effects
- Occurrence and Fate in Aquatic Environments : Research has examined the broader family of parabens, to which Ethyl 2-bromo-5-hydroxybenzoate is related, focusing on their occurrence, fate, and behavior in aquatic environments. Parabens, due to their use in consumer products, can enter the water systems where they may act as weak endocrine disruptors. Despite wastewater treatments effectively removing many contaminants, parabens persist in the environment at low concentrations. Their presence in surface water and sediments reflects continuous introduction into the environment, raising concerns about their potential impact on aquatic life and water quality (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Impacts
- Health Effects of Brominated Compounds : Studies have investigated the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are related to the bromination pattern found in this compound. These compounds, found as contaminants in brominated flame retardants, exhibit toxicological profiles similar to their chlorinated counterparts, suggesting potential risks to human health and the environment. Given the structural similarity, this compound's interactions and potential breakdown products could warrant further investigation to understand its impact fully (Birnbaum, Staskal, & Diliberto, 2003).
Chemical Synthesis and Applications
- Facile Synthesis and Antioxidant Evaluation : Research into the synthesis of heterocyclic compounds, such as isoxazolones, highlights the role of intermediates like this compound in facilitating the production of biologically active molecules. These studies contribute to developing new methodologies for synthesizing compounds with significant medicinal and biological properties, showcasing the utility of this compound in complex chemical syntheses (Laroum, Boulcina, Bensouici, & Debache, 2019).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Ethyl 2-bromo-5-hydroxybenzoate, like other benzylic compounds, can undergo reactions such as free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, the compound loses a bromo atom, leaving behind a radical. This radical then interacts with other molecules, leading to various changes .
Biochemical Pathways
It’s known that benzylic compounds can influence several biochemical pathways through their interactions with different enzymes and receptors .
Result of Action
It is known that this compound is used in the preparation of chrysin-substituted salicylate ether compounds, which have been studied as nonsteroidal anti-inflammatory agents and anticancer agents .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as Ethyl 2-bromo-5-hydroxybenzoate, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .
Molecular Mechanism
It is known that in the presence of N-bromosuccinimide (NBS), a free radical reaction can occur, leading to the formation of a succinimidyl radical . This radical can then react with this compound, leading to various products .
Properties
IUPAC Name |
ethyl 2-bromo-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWKSJXBOQFQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705362 | |
Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102297-71-2 | |
Record name | Ethyl 2-bromo-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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